6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of the methoxy group at the 6th position and the carboxamide group at the 3rd position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under microwave irradiation, which yields 2-phenylimidazo[1,2-a]pyridine . The methoxy and carboxamide groups are then introduced through subsequent functionalization reactions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The methoxy and carboxamide groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for the synthesis of various derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it targets the mycobacterial cytochrome bc1 complex, interfering with ATP homeostasis and causing a decrease in intracellular ATP levels . This leads to the suppression of mycobacterial growth and survival.
Comparison with Similar Compounds
6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds also exhibit significant antituberculosis activity.
3-Chloro-6-methoxyimidazo[1,2-a]pyridine: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-methoxyimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C9H9N3O2/c1-14-6-2-3-8-11-4-7(9(10)13)12(8)5-6/h2-5H,1H3,(H2,10,13) |
InChI Key |
GPIQJPRGRXHJBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=NC=C2C(=O)N)C=C1 |
Origin of Product |
United States |
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